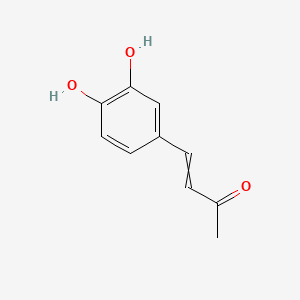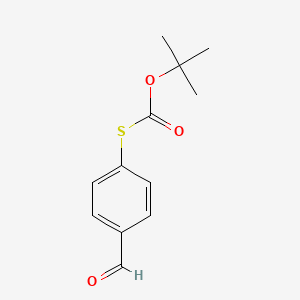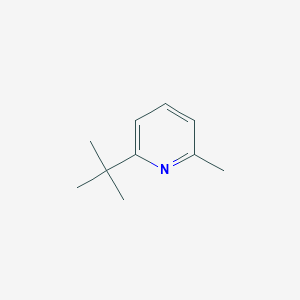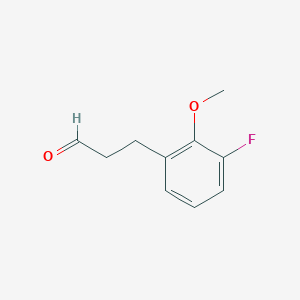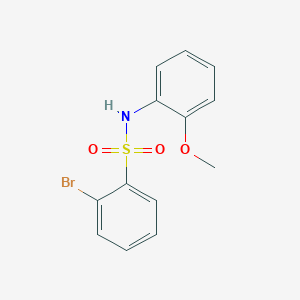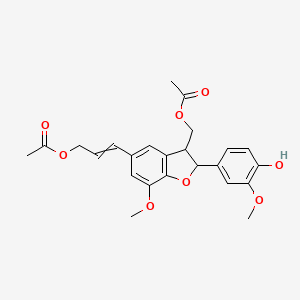
10,11-Di-O-acetyldihydrodiconiferyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Di-O-acetyldihydrodiconiferyl alcohol: is a chemical compound that belongs to the class of lignans. Lignans are a group of natural products derived from phenylpropanoid dimers. This compound is known for its potential biological activities and is often studied in the context of its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Di-O-acetyldihydrodiconiferyl alcohol typically involves the acetylation of dihydrodiconiferyl alcohol. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 10,11-Di-O-acetyldihydrodiconiferyl alcohol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.
Scientific Research Applications
10,11-Di-O-acetyldihydrodiconiferyl alcohol has several scientific research applications, including:
Chemistry: It is used as a model compound to study lignan biosynthesis and transformations.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 10,11-Di-O-acetyldihydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Mechanisms: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Dihydrodiconiferyl alcohol: The non-acetylated form of the compound.
Coniferyl alcohol: A related lignan with similar structural features.
Pinoresinol: Another lignan with comparable biological activities.
Uniqueness: 10,11-Di-O-acetyldihydrodiconiferyl alcohol is unique due to its acetylated structure, which may enhance its biological activity and stability compared to its non-acetylated counterparts.
Properties
Molecular Formula |
C24H26O8 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl acetate |
InChI |
InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3 |
InChI Key |
TYXVTGSQLKCKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


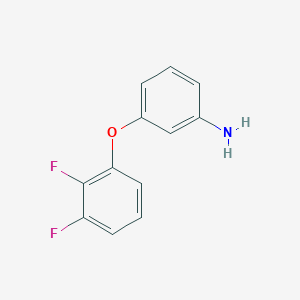

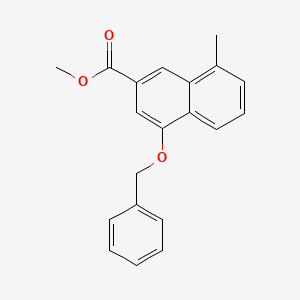
![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
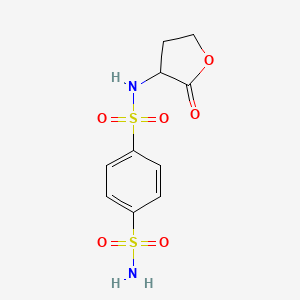
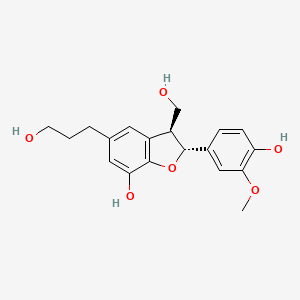
![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
![N-[8-(Prop-2-enamido)octyl]prop-2-enamide](/img/structure/B12434002.png)
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
